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Abstract

This technical guide provides a comprehensive overview of the dipeptide y-glutamyl-leucine (y-
Glu-Leu), focusing on its discovery, natural occurrence, and the methodologies used for its
study. Initially identified as a key contributor to the "kokumi" taste sensation, a quality of
richness and continuity in food, y-Glu-Leu has since garnered significant interest for its
physiological roles and potential as a biomarker. This document details the biosynthesis of y-
Glu-Leu, its interaction with the calcium-sensing receptor (CaSR), and the downstream
signaling pathways. Furthermore, it presents quantitative data on its presence in various
foodstuffs and provides detailed experimental protocols for its quantification and sensory
evaluation.

Discovery of y-Glutamyl-Leucine and the "Kokumi"
Sensation

The discovery of y-glutamyl-leucine is intrinsically linked to the study of the "kokumi" taste
sensation. While not possessing a distinct taste of its own, "kokumi" imparts a sense of
richness, mouthfulness, and continuity to existing sweet, salty, and umami tastes[1][2]. In 2007,
researchers investigating the compounds responsible for the "kokumi" effect in edible beans
(Phaseolus vulgaris L.) identified y-L-glutamyl-L-leucine, along with other y-glutamyl peptides,
as key molecules[3]. The addition of an aqueous extract from these beans to a model chicken
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broth was found to enhance its complexity and produce a long-lasting savory sensation[3].
Subsequent research has confirmed the role of y-Glu-Leu and other y-glutamyl peptides as
potent "kokumi" substances[4][5][6].

Natural Occurrence and Quantitative Data

y-Glutamyl-leucine is a naturally occurring dipeptide found in a variety of fermented and aged
food products. Its formation is often a result of the enzymatic activity of microorganisms during
fermentation and maturation processes[5][7][8][9]. The following table summarizes the reported
concentrations of y-Glu-Leu in various natural sources.

Food Source Concentration Reference
Spanish Dry-Cured Ham 11.35 ug/g
Present (concentration not
Matured Gouda Cheese N [7]
specified)
Total y-glutamyl peptides: 3590
Blue Shropshire Cheese V-9 Y pep [7]
pmol/kg
Total y-glutamy! dipeptides: 70
Soy Sauce V-9 yidipep [10]
mg/kg

Total y-glutamyl peptides: 92 to
Korean Ganjang (Soy Sauce) V9 yipep

620 pg/mL
Korean Doenjang (Soybean Total y-glutamyl peptides: 203 (1]
Paste) to 387 ug/g
) Present (concentration not
Miso (Fermented Soybeans) -~ [819]
specified)
Edible Beans (Phaseolus Identified as a key "kokumi" 3]
vulgaris L.) contributor

Biosynthesis of y-Glutamyl-Leucine

The primary pathway for the biosynthesis of y-glutamyl-leucine involves the enzyme y-
glutamyltransferase (GGT). GGT catalyzes the transfer of the y-glutamyl moiety from a donor
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molecule, most commonly glutathione (GSH), to an acceptor amino acid, in this case,
leucine[3][5][7][8]. Another potential pathway involves y-glutamylcysteine synthetase (GCS),
which can ligate glutamate with leucine, although this is a less common route|[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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